molecular formula C18H15ClN4O2 B11477545 10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one

Cat. No.: B11477545
M. Wt: 354.8 g/mol
InChI Key: YTIPMHOIJLYZCI-UHFFFAOYSA-N
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Description

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry This compound belongs to the class of triazino-benzimidazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazino-Benzimidazole Core: This step involves the cyclization of appropriate precursors to form the triazino-benzimidazole core structure.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with an ethylating agent.

    Methylation: The final step involves the methylation of the triazino-benzimidazole core to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for the initial synthesis steps.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.

    Purification: Involves crystallization and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Leads to the formation of oxides or hydroxylated derivatives.

    Reduction: Results in the formation of reduced analogs with modified functional groups.

    Substitution: Produces various substituted derivatives with different functional groups.

Scientific Research Applications

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one involves its interaction with specific molecular targets. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one stands out due to its unique combination of the chlorophenoxy group and the triazino-benzimidazole core, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

10-[2-(4-chlorophenoxy)ethyl]-3-methyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one

InChI

InChI=1S/C18H15ClN4O2/c1-12-17(24)23-16-5-3-2-4-15(16)22(18(23)21-20-12)10-11-25-14-8-6-13(19)7-9-14/h2-9H,10-11H2,1H3

InChI Key

YTIPMHOIJLYZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C3=CC=CC=C3N2C1=O)CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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